molecular formula C11H10N4 B13245837 2-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile

2-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile

Cat. No.: B13245837
M. Wt: 198.22 g/mol
InChI Key: RYTZBRNXQGYHMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile (CAS 1153296-11-7) is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This chemical features a pyrazole core linked to a benzonitrile group via an amino bridge, a structure recognized as a privileged scaffold in the development of biologically active molecules . With a molecular formula of C11H10N4 and a molecular weight of 198.22 g/mol, it serves as a versatile building block for the synthesis of more complex target compounds . The aminopyrazole moiety is a key pharmacophore known to provide useful ligands for a variety of enzymes and receptors . Pyrazole-containing compounds have demonstrated a broad spectrum of biological activities in research, including anticancer, anti-inflammatory, antibacterial, and antifungal properties . Specifically, derivatives of 1-methyl-1H-pyrazol-4-amine have been identified as valuable intermediates in pharmaceutical research, for instance, in the preparation of potential cannabinoid CB1 receptor antagonists . Researchers utilize this compound in designing and synthesizing novel molecules for evaluating their efficacy against specific biological targets, such as various kinases, which are critical in oncology and inflammation research . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C11H10N4

Molecular Weight

198.22 g/mol

IUPAC Name

2-[(1-methylpyrazol-4-yl)amino]benzonitrile

InChI

InChI=1S/C11H10N4/c1-15-8-10(7-13-15)14-11-5-3-2-4-9(11)6-12/h2-5,7-8,14H,1H3

InChI Key

RYTZBRNXQGYHMM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC2=CC=CC=C2C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile typically involves the reaction of 4-amino-1-methylpyrazole with benzonitrile derivatives under controlled conditions. One common method includes the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the pyrazole and benzonitrile rings .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

The compound shares structural motifs with several pyrazole- and nitrile-containing derivatives. Below is a comparative analysis:

Compound Empirical Formula Molecular Weight (g/mol) Key Features Applications/Notes
2-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile C₁₁H₁₀N₄ 198.23 Benzonitrile core, pyrazole-amino linkage Intermediate in kinase inhibitors; potential pharmacological activity
4-{4-(1-Methylpyrazol-4-yl)-1-[2-(1-methylpyrazol-4-yl)ethyl]imidazol-5-yl}benzonitrile C₂₀H₁₉N₇ 357.41 Extended structure with dual pyrazole, imidazole, and benzonitrile groups Listed as BAZ2-ICR; ≥98% purity (SML1276), possible use in targeted therapies
2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile C₆H₇N₃ 121.14 Simpler pyrazole-acetonitrile derivative Intermediate in synthesis of kinase inhibitors (e.g., PAK4 inhibitors)

Functional and Pharmacological Differences

  • Complexity and Binding Affinity: The compound 4-{4-(1-Methylpyrazol-4-yl)-...}benzonitrile (C₂₀H₁₉N₇) exhibits higher molecular complexity, likely enhancing binding specificity in biological targets compared to the simpler 2-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile .
  • Synthetic Utility : 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile (C₆H₇N₃) serves as a precursor in multistep syntheses, whereas the target compound may act as a direct pharmacophore in drug candidates .

Crystallographic and Computational Insights

Analogous pyrazole derivatives often exhibit planar aromatic systems and hydrogen-bonding networks, critical for molecular recognition in kinase binding pockets .

Biological Activity

2-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzene ring substituted with a benzonitrile group and an amino group linked to a pyrazole derivative. Its molecular formula is C11H10N4C_{11}H_{10}N_4, and it exhibits properties characteristic of both pyrazole and nitrile functionalities, making it a versatile compound in organic synthesis and drug development.

Research indicates that 2-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile interacts with specific enzymes and receptors, modulating their activity. Notably, it has been shown to influence signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival. The compound's ability to bind to molecular targets is essential for understanding its potential therapeutic effects.

Antiviral Properties

Studies have highlighted the antiviral potential of pyrazole derivatives, including 2-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile. For instance, related pyrazole compounds have demonstrated efficacy against various viruses, including HIV and influenza . These compounds often exhibit IC50 values in the low micromolar range, indicating potent antiviral activity.

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has been found to inhibit the proliferation of cancer cell lines, particularly those associated with androgen receptor (AR) dependent conditions such as prostate cancer . In vitro studies suggest that the compound acts as an AR antagonist, showing high affinity and effective inhibition of cancer cell growth.

Research Findings

A summary of notable findings from various studies is presented below:

Study FocusFindingsReference
Antiviral ActivityDemonstrated significant efficacy against HIV with IC50 values around 0.2 nM.
Anticancer ActivityHigh affinity for AR; effective in inhibiting growth in prostatic cancer cell lines.
Signaling PathwaysModulates MAPK/ERK signaling pathways affecting cell survival and proliferation.

Case Study 1: Antiviral Efficacy

In a study assessing the antiviral properties of various pyrazole derivatives, 2-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile was included in a screening panel against HIV. The results indicated that this compound significantly reduced viral load in infected cell cultures, suggesting its potential as an antiviral agent.

Case Study 2: Cancer Cell Proliferation

Another investigation focused on the effects of this compound on prostate cancer cell lines. The study revealed that treatment with 2-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile resulted in a marked decrease in cell viability, supporting its role as an effective AR antagonist.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.